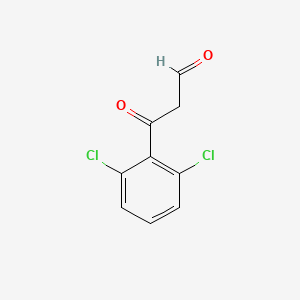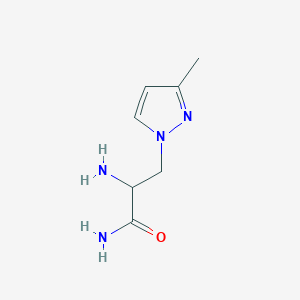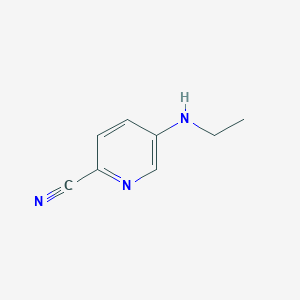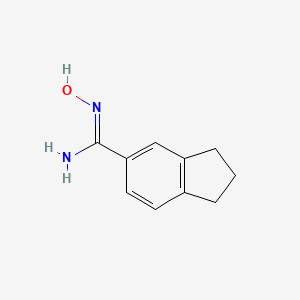
3-amino-N-(5-bromo-2-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(5-bromo-2-methylphenyl)propanamide: is an organic compound with the molecular formula C10H13BrN2O It is a derivative of propanamide, featuring an amino group, a bromine atom, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(5-bromo-2-methylphenyl)propanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenylamine, undergoes bromination to introduce a bromine atom at the 5-position of the phenyl ring.
Amidation: The brominated intermediate is then reacted with 3-aminopropanoic acid or its derivatives under appropriate conditions to form the desired propanamide compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions: 3-amino-N-(5-bromo-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-amino-N-(5-bromo-2-methylphenyl)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study the effects of brominated phenyl derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, dyes, and polymers, contributing to the development of new materials with desirable properties.
作用機序
The mechanism of action of 3-amino-N-(5-bromo-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 2-bromo-N-(2-methylphenyl)propanamide
- 3-amino-N-(4-bromo-2-methylphenyl)propanamide
- N-(3-amino-2-methylphenyl)propanamide
Comparison: Compared to these similar compounds, 3-amino-N-(5-bromo-2-methylphenyl)propanamide is unique due to the specific positioning of the bromine atom and amino group on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
特性
分子式 |
C10H13BrN2O |
|---|---|
分子量 |
257.13 g/mol |
IUPAC名 |
3-amino-N-(5-bromo-2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) |
InChIキー |
JMSYEUOWWTXVPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)
![2-{Bicyclo[3.2.0]heptan-6-yl}acetic acid](/img/structure/B13073772.png)





![methyl (4R)-4-[(3R,5S,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13073782.png)



